molecular formula C32H30N2OS B12521533 Piperazine, 1-(1-oxo-3,3-diphenylpropyl)-4-(9H-thioxanthen-9-yl)- CAS No. 661453-16-3

Piperazine, 1-(1-oxo-3,3-diphenylpropyl)-4-(9H-thioxanthen-9-yl)-

Cat. No.: B12521533
CAS No.: 661453-16-3
M. Wt: 490.7 g/mol
InChI Key: SYWMZILCFIEUHZ-UHFFFAOYSA-N
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Description

Piperazine, 1-(1-oxo-3,3-diphenylpropyl)-4-(9H-thioxanthen-9-yl)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(1-oxo-3,3-diphenylpropyl)-4-(9H-thioxanthen-9-yl)- typically involves multi-step organic reactions. The starting materials often include piperazine and thioxanthene derivatives. The reaction conditions may involve:

    Step 1: Formation of the 1-oxo-3,3-diphenylpropyl intermediate through a Friedel-Crafts acylation reaction.

    Step 2: Coupling of the intermediate with piperazine under basic conditions.

    Step 3: Introduction of the thioxanthene moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(1-oxo-3,3-diphenylpropyl)-4-(9H-thioxanthen-9-yl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions at the piperazine or thioxanthene moieties.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-(1-oxo-3,3-diphenylpropyl)-4-(9H-thioxanthen-9-yl)- involves interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or ion channels.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Compounds with similar piperazine core structures.

    Thioxanthene derivatives: Compounds with similar thioxanthene moieties.

Uniqueness

Piperazine, 1-(1-oxo-3,3-diphenylpropyl)-4-(9H-thioxanthen-9-yl)- is unique due to its specific combination of piperazine and thioxanthene moieties, which may confer distinct pharmacological properties compared to other similar compounds.

This outline provides a comprehensive overview of the compound based on general knowledge of similar compounds. For more specific details, further research and experimental data would be required.

Properties

CAS No.

661453-16-3

Molecular Formula

C32H30N2OS

Molecular Weight

490.7 g/mol

IUPAC Name

3,3-diphenyl-1-[4-(9H-thioxanthen-9-yl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C32H30N2OS/c35-31(23-28(24-11-3-1-4-12-24)25-13-5-2-6-14-25)33-19-21-34(22-20-33)32-26-15-7-9-17-29(26)36-30-18-10-8-16-27(30)32/h1-18,28,32H,19-23H2

InChI Key

SYWMZILCFIEUHZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2C3=CC=CC=C3SC4=CC=CC=C24)C(=O)CC(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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